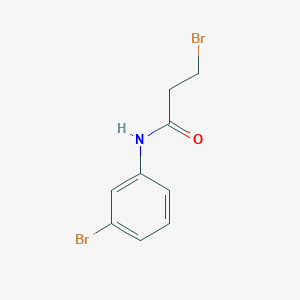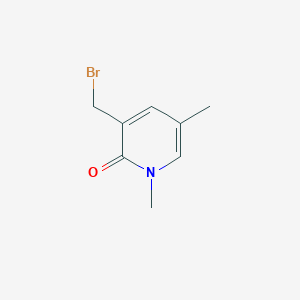![molecular formula C7H5ClN2O B13672566 3-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B13672566.png)
3-Chloroimidazo[1,2-a]pyridin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the third position and a hydroxyl group at the eighth position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,2-a]pyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile and bases such as sodium hydride or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloroimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents.
Major Products:
Oxidation: Formation of 3-imidazo[1,2-a]pyridin-8-one.
Reduction: Formation of imidazo[1,2-a]pyridin-8-ol.
Substitution: Formation of 3-substituted imidazo[1,2-a]pyridin-8-ol derivatives.
Applications De Recherche Scientifique
3-Chloroimidazo[1,2-a]pyridin-8-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and hydroxyl substituents.
2-Chloroimidazo[1,2-a]pyridine: Similar structure but with the chlorine atom at the second position.
3-Bromoimidazo[1,2-a]pyridin-8-ol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 3-Chloroimidazo[1,2-a]pyridin-8-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which impart distinct chemical reactivity and biological activity compared to its analogues .
Propriétés
Formule moléculaire |
C7H5ClN2O |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
3-chloroimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h1-4,11H |
Clé InChI |
BAFAYGDBSSLBPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=CN=C2C(=C1)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)







![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/structure/B13672539.png)


![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
